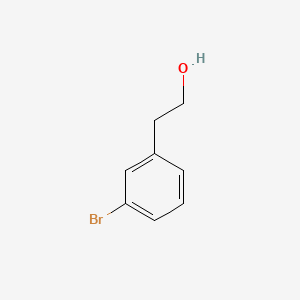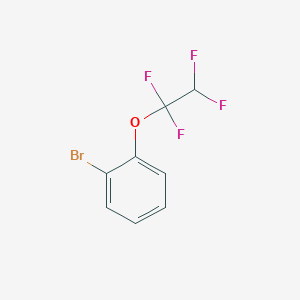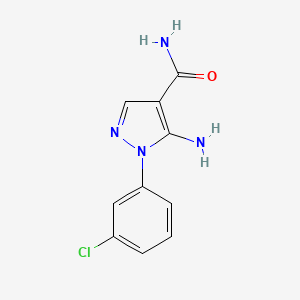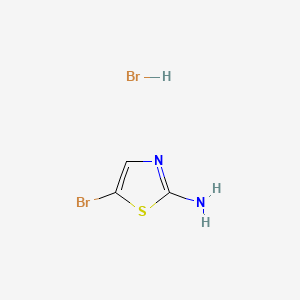
3-Bromophenethyl alcohol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of brominated aromatic compounds is a topic of interest in several papers. For instance, the synthesis of multisubstituted triphenylenes and phenanthrenes using o-bromobenzyl alcohols as a novel annulating reagent is described, where a palladium complex catalyzes the reaction . Similarly, the synthesis of a natural product starting from a brominated methanol derivative is achieved in five steps . These studies indicate that brominated alcohols, such as 3-Bromophenethyl alcohol, could be used as intermediates in the synthesis of complex organic molecules.
Molecular Structure Analysis
The molecular structure of brominated compounds can be elucidated using various spectroscopic and crystallographic techniques. For example, the structure of a brominated derivative was determined by X-ray crystallographic analysis . This suggests that the molecular structure of 3-Bromophenethyl alcohol could also be analyzed using similar methods to understand its conformation and stereochemistry.
Chemical Reactions Analysis
Brominated alcohols participate in various chemical reactions. The carbonylative cyclization of 3-bromoallyl alcohols to produce furan-2(5H)-ones is one such reaction, facilitated by a palladium catalyst . Additionally, the ring contraction of 3-bromo-4H-1-benzothiopyran-4-one with amines to form new chromophores indicates the reactivity of brominated compounds in cyclization reactions . These examples demonstrate the potential reactivity of 3-Bromophenethyl alcohol in forming cyclic structures and other complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be quite diverse. For instance, the thermal stability of a brominated indole derivative was studied, showing good stability up to 215°C . The introduction of amino alcohols in the ring-opening reaction of a brominated thiophene dioxide was investigated, which could be relevant to understanding the reactivity of 3-Bromophenethyl alcohol with nucleophiles . The third-order nonlinear optical properties of a brominated subphthalocyanine complex were also studied, indicating the potential for such compounds in material science applications .
Wissenschaftliche Forschungsanwendungen
Solid-Phase Organic Synthesis
3-Bromophenethyl alcohol has been explored in the context of solid-phase organic synthesis. For example, Li et al. (2000) described a process involving 4-Bromophenethyl alcohol protected as the THP ether, then reacting with magnesium and selenium to give a corresponding diselenide. This process is significant for solid-phase resins applications, showcasing the versatility of bromophenethyl alcohols in synthetic organic chemistry (Li, Kulkarni, & Ganesan, 2000).
Palladium-Catalyzed Carbonylative Cyclization
Another key area is the palladium-catalyzed carbonylative cyclization of 3-bromoallyl alcohols. Lee and Cho (2012) demonstrated that in the presence of Pd(OAc)2 and PPh3, along with Na2CO3, these alcohols cyclize under carbon monoxide pressure to form furan-2(5H)-ones, which are crucial intermediates in organic synthesis (Lee & Cho, 2012).
Modification of Poly(3-hexylthiophene)
In polymer science, the modification of Poly(3-hexylthiophene) (P3HT) using brominated intermediates, such as 3-bromophenethyl alcohol, is crucial for developing advanced materials. Koo, Sletten, and Swager (2014) elaborated on a method to functionalize P3HT via bromination and lithium–bromine exchange, leading to polymers with varied functional groups. This research contributes to the field of organic electronics and photonics, where P3HT is a commonly used material (Koo, Sletten, & Swager, 2014).
Copper-Catalyzed Intramolecular Coupling
The copper-catalyzed intramolecular O-vinylation of γ-bromohomoallylic alcohols, as studied by Fang and Li (2007), is another important application. This method leads to the formation of 2-methyleneoxetanes via a 4-exo ring closure, which is significant in creating cyclic structures in organic synthesis (Fang & Li, 2007).
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTFLKHCSZSFOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370116 | |
| Record name | 3-Bromophenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromophenethyl alcohol | |
CAS RN |
28229-69-8 | |
| Record name | 3-Bromophenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-bromophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Morpholinobenzo[D]thiazol-6-amine](/img/structure/B1272993.png)




